6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine
Overview
Description
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C12H7Br2N3. It is characterized by the presence of two bromine atoms at the 6th and 8th positions, a phenyl group at the 2nd position, and an imidazo[1,2-a]pyrazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine typically involves the bromination of 2-phenylimidazo[1,2-a]pyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Formation of azides, thiocyanates, and amines.
Oxidation Products: Formation of oxides and hydroxylated derivatives.
Reduction Products: Formation of debrominated compounds.
Scientific Research Applications
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceutical Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyrazine: Lacks bromine atoms, making it less reactive in certain substitution reactions.
6-Bromo-2-phenylimidazo[1,2-a]pyrazine: Contains only one bromine atom, leading to different reactivity and properties.
8-Bromo-2-phenylimidazo[1,2-a]pyrazine: Similar to the above, with bromination at a different position.
Uniqueness
6,8-Dibromo-2-phenylimidazo[1,2-a]pyrazine is unique due to the presence of two bromine atoms at specific positions, which enhances its reactivity and allows for selective functionalization. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
6,8-dibromo-2-phenylimidazo[1,2-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N3/c13-10-7-17-6-9(8-4-2-1-3-5-8)15-12(17)11(14)16-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYVBRQIRLUGOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(N=C(C3=N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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